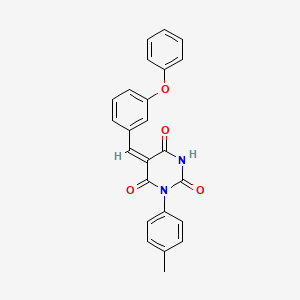

![molecular formula C18H18INO3S B11668141 Ethyl 2-{[(4-iodophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11668141.png)

Ethyl 2-{[(4-iodophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-2-{[(4-Iodphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der Benzothiophenderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Ethylestergruppe, einer Iodphenylgruppe und eines Tetrahydrobenzothiophen-Kerns aus.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-2-{[(4-Iodphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat umfasst in der Regel mehrere Schritte. Eine gängige Methode umfasst die folgenden Schritte:

Bildung des Benzothiophen-Kerns: Der Benzothiophen-Kern kann durch eine Cyclisierungsreaktion unter Verwendung eines Thiophenderivats und eines geeigneten Cyclisierungsmittels synthetisiert werden.

Einführung der Iodphenylgruppe: Die Iodphenylgruppe wird durch eine Kupplungsreaktion, wie z. B. eine Suzuki- oder Heck-Kupplung, unter Verwendung von 4-Iodphenylboronsäure oder einem ähnlichen Reagenz eingeführt.

Bildung der Amidbindung: Die Amidbindung wird durch Reaktion des Benzothiophenderivats mit 4-Iodphenylisocyanat unter geeigneten Bedingungen gebildet.

Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carboxylgruppe mit Ethanol in Gegenwart eines Säurekatalysators.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Syntheseplattformen und Hochdurchsatz-Screening-Methoden, um Effizienz und Ausbeute zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Ethyl-2-{[(4-Iodphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um die Carbonylgruppe zu einem Alkohol zu reduzieren.

Substitution: Die Iodphenylgruppe kann nukleophile Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in wässrigem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nukleophile wie Amine in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Alkohol-Derivate.

Substitution: Substituierte Benzothiophenderivate.

Wissenschaftliche Forschungsanwendungen

Ethyl-2-{[(4-Iodphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten, untersucht.

Medizin: Für seinen potenziellen Einsatz in der Arzneimittelentwicklung erforscht, insbesondere bei der Entwicklung neuartiger therapeutischer Wirkstoffe.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymeren und Beschichtungen, verwendet.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-{[(4-Iodphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext des Einsatzes variieren.

Analyse Chemischer Reaktionen

ETHYL 2-(4-IODOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

ETHYL 2-(4-IODOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s radiolabeled derivatives are used in imaging studies to track biological processes.

Industry: The compound can be used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of ETHYL 2-(4-IODOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The iodinated benzamide group allows the compound to bind to certain proteins or receptors, making it useful for imaging and diagnostic purposes. The tetrahydrobenzothiophene core provides structural stability and enhances the compound’s binding affinity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Ethyl-2-{[(2-Oxo-2H-chromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat

- Ethyl-2-{[(4-Bromphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat

Einzigartigkeit

Ethyl-2-{[(4-Iodphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat ist aufgrund des Vorhandenseins der Iodphenylgruppe einzigartig, die eine besondere chemische Reaktivität und potenzielle biologische Aktivität verleiht. Das Iodatome kann an spezifischen Wechselwirkungen, wie z. B. Halogenbindungen, teilnehmen, was das Verhalten der Verbindung in verschiedenen Anwendungen beeinflussen kann.

Eigenschaften

Molekularformel |

C18H18INO3S |

|---|---|

Molekulargewicht |

455.3 g/mol |

IUPAC-Name |

ethyl 2-[(4-iodobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

InChI |

InChI=1S/C18H18INO3S/c1-2-23-18(22)15-13-5-3-4-6-14(13)24-17(15)20-16(21)11-7-9-12(19)10-8-11/h7-10H,2-6H2,1H3,(H,20,21) |

InChI-Schlüssel |

PZQDBJBVPDMURK-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11668063.png)

![4-[(E)-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazono)methyl]benzoic acid](/img/structure/B11668068.png)

![2-(1-Methyl-1H-pyrrol-2-YL)-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11668077.png)

![N5,N6-Bis(adamantan-2-YL)-[1,2,5]oxadiazolo[3,4-B]pyrazine-5,6-diamine](/img/structure/B11668084.png)

![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11668094.png)

![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11668100.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11668104.png)

![N'-[(E)-(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11668107.png)

![(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11668112.png)

![4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11668115.png)

![2-[(2E)-2-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11668130.png)

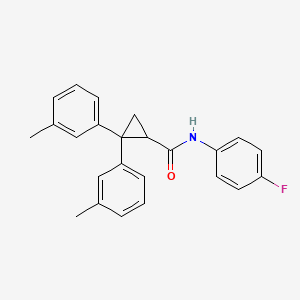

![ethyl 2-({[3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11668138.png)